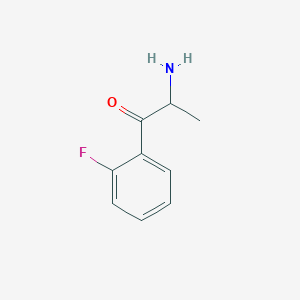

2-Amino-1-(2-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

2-amino-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDDSPTVUMRDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitro Precursors

One common synthetic approach to amino ketones involves the reduction of nitro-substituted precursors. For 2-Amino-1-(2-fluorophenyl)propan-1-one, this could involve starting from 2-fluoro-phenyl-substituted nitropropanone derivatives.

- Reaction Conditions: Reduction typically occurs under acidic conditions using reducing agents such as iron powder or tin chloride.

- Mechanism: The nitro group is reduced to an amino group, while the ketone moiety is preserved or formed in situ.

- Solvents: Acidic aqueous media or organic solvents compatible with the reducing agent.

- Industrial Scale: Large reactors with controlled temperature and efficient purification steps optimize yield and purity.

This method is analogous to the preparation of related compounds such as 1-(2-aminophenyl)propan-1-one, where 2-nitropropane reacts with aniline under reducing conditions to afford the amino ketone.

Oximation of Ketones Followed by Reduction

Another established route involves the formation of an oxime intermediate from the corresponding ketone, followed by reduction to the amine.

Step 1: Oxime Formation

- React 1-(2-fluorophenyl)propan-1-one with hydroxylamine salts in the presence of a base.

- Reaction Conditions: Temperature between 0°C and 30°C is preferred.

- Solvents: Organic solvents such as diethyl ether, toluene, tetrahydrofuran, or ethyl acetate are suitable.

- Work-up: The oxime is isolated via solvent extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.

Step 2: Reduction of Oxime to Amine

- The oxime is reduced using catalytic hydrogenation or chemical reductants (e.g., metal hydrides).

This method is supported by processes for related amino ketones, emphasizing the importance of controlling molar ratios of hydroxylamine salts and bases to ensure complete neutralization and high yield of oxime intermediates.

Direct Amination via Halide or Tosylate Intermediates

Though less commonly reported for this specific compound, direct amination can be achieved by converting the ketone or adjacent carbon to a good leaving group (e.g., halide or tosylate), followed by nucleophilic substitution with ammonia or amines.

- Reagents: Halogenating agents, tosyl chloride, ammonia or amines.

- Conditions: Controlled temperature and solvent choice to favor substitution over elimination.

This method requires careful control to avoid side reactions and is more complex when fluorine substitution is present due to potential electronic effects.

Process Optimization and Purification

Reaction Parameters

| Parameter | Optimal Range/Conditions | Notes |

|---|---|---|

| Temperature (Oximation) | 0°C to 30°C | Prevents side reactions and decomposition |

| Molar Ratio (Hydroxylamine:Base) | Adjusted to fully neutralize acidic counterpart | Ensures complete conversion to oxime |

| Solvent Choice | Diethyl ether, toluene, tetrahydrofuran, ethyl acetate | Influences solubility and extraction efficiency |

| Reaction Time | Varies (several hours) | Monitored to maximize yield and minimize impurities |

Purification Techniques

- Extraction: Separation of organic and aqueous phases to isolate the product.

- Drying: Over anhydrous sodium sulfate to remove residual water.

- Evaporation: Under vacuum to concentrate and purify the product.

- Chromatography: May be employed for further purification if needed.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Reduction of Nitro Precursors | 2-nitropropane, iron powder, acid | Straightforward, industrially scalable | Requires handling of reducing agents | Moderate to high |

| Oximation + Reduction | Hydroxylamine salts, base, organic solvent | High selectivity, well-established | Multi-step, requires careful control | High |

| Direct Amination (Halide Route) | Halogenating agent, ammonia | Potentially direct route | More complex, side reactions possible | Variable |

Research Results and Literature Evidence

- Patent US7414153B2 details efficient oximation conditions for related amino ketones, emphasizing solvent choice and temperature control to optimize oxime formation.

- Industrial synthetic approaches for 1-(2-aminophenyl)propan-1-one provide a model for the fluorinated analog, highlighting reduction of nitro precursors under acidic conditions with iron powder as a reducing agent.

- While no direct patent or literature explicitly details 2-Amino-1-(2-fluorophenyl)propan-1-one, analogous compounds' preparation processes provide a strong foundation for expected synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of 2-amino-1-(2-fluorophenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2-fluorophenyl)propan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Key Features

The table below summarizes critical differences between 2-amino-1-(2-fluorophenyl)propan-1-one and similar compounds:

Key Research Findings

Electronic and Steric Effects of Fluorine Substitution

- Ortho vs. In contrast, para-fluoro analogs (e.g., 2-amino-1-(4-fluorophenyl)propan-1-one) exhibit weaker interactions with dopamine transporters due to reduced electron-withdrawing effects at the phenyl ring .

- Metabolic Stability: Fluorination at the ortho position slows hepatic metabolism by cytochrome P450 enzymes compared to non-fluorinated cathinones, as observed in vitro .

Role of the Amino Group

- Compounds lacking the amino group (e.g., 1-(4-fluorophenyl)propan-1-one) show negligible stimulant activity, underscoring the amino group’s critical role in interacting with neurotransmitter reuptake proteins .

- Methylation of the amino group (e.g., 2-fluoromethcathinone) increases lipophilicity and prolongs half-life in vivo, but may reduce selectivity for serotonin transporters .

Piperazine and Heterocyclic Derivatives

- Piperazine-containing analogs (e.g., compound 14 in ) demonstrate divergent applications, such as antiseizure activity, attributed to the bulky piperazine moiety enhancing interactions with GABAergic or voltage-gated ion channels . These compounds exhibit higher molecular weights (~300 g/mol) and reduced blood-brain barrier permeability compared to the target compound .

Anti-Biofilm Agents

- 2-Amino-1-(2-methylpyrrolidin-1-yl)propan-1-one () disrupts biofilm formation in P. aeruginosa via adhesion inhibition, a mechanism distinct from cathinones’ neurological effects. Its polar pyrrolidine group facilitates aqueous solubility, making it suitable for topical applications .

Biological Activity

2-Amino-1-(2-fluorophenyl)propan-1-one is an organic compound notable for its potential applications in medicinal chemistry, particularly due to its structural features that include an amino group and a fluorophenyl moiety. These characteristics may enhance its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12FNO and features a propanone backbone substituted with an amino group and a fluorophenyl group. The presence of the fluorine atom is significant as it can enhance lipophilicity, potentially improving the compound's ability to permeate biological membranes.

Biological Activity Overview

Research indicates that 2-Amino-1-(2-fluorophenyl)propan-1-one exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells, with specific mechanisms yet to be fully elucidated.

- Neurological Applications : Its potential as a therapeutic agent for neurological disorders is being explored, particularly due to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

Studies have demonstrated that 2-Amino-1-(2-fluorophenyl)propan-1-one possesses antimicrobial properties. For example, it has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. coli | 50 | Comparable to ceftriaxone |

| S. aureus | 40 | More potent than penicillin |

Anticancer Activity

The compound has been evaluated for its anticancer effects against various cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, which is crucial for cancer treatment.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant growth inhibition |

| HeLa (Cervical) | 20 | Moderate growth inhibition |

The mechanism through which 2-Amino-1-(2-fluorophenyl)propan-1-one exerts its effects is still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Binding affinity studies are being conducted to elucidate these interactions further.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University tested the efficacy of 2-Amino-1-(2-fluorophenyl)propan-1-one against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls. -

Case Study on Anticancer Activity :

In another study, the compound was administered to mice with induced tumors. The results showed a marked decrease in tumor size after treatment with 2-Amino-1-(2-fluorophenyl)propan-1-one, suggesting its potential as an anticancer agent.

Q & A

Q. How can synthetic routes for 2-Amino-1-(2-fluorophenyl)propan-1-one be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., aqueous NH₃ for nucleophilic substitution), temperatures (room temperature vs. reflux), and catalysts. For example, substituting the fluorophenyl group via amine nucleophiles under mild conditions can yield ~70% efficiency, as demonstrated in analogous syntheses of 2-amino-propanone derivatives . Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography.

Q. What analytical techniques are most reliable for characterizing the crystalline structure of 2-Amino-1-(2-fluorophenyl)propan-1-one?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Complement with NMR (¹H/¹³C, ¹⁹F) to confirm substituent positions and purity. For non-crystalline samples, employ FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Mercury software can visualize packing patterns and hydrogen-bonding interactions .

Q. What in vitro assays are suitable for preliminary screening of bioactivity?

- Methodological Answer : Use radioligand binding assays to assess affinity for serotonin/dopamine receptors, given structural similarities to psychoactive phenylpropanones . Pair with enzyme inhibition assays (e.g., monoamine oxidase) using spectrophotometric detection. For cytotoxicity screening, employ MTT assays on neuronal cell lines. Compare results with structurally related compounds, such as 2-amino-1-(3-bromo-piperidin-1-yl)-propan-1-one, to identify substituent-specific effects .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the compound’s receptor binding affinity?

- Methodological Answer : Perform site-directed mutagenesis on receptor targets (e.g., 5-HT2A) to identify critical binding residues. Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions, prioritizing fluorophenyl π-stacking and amino group hydrogen bonding . Validate with surface plasmon resonance (SPR) to quantify binding kinetics. Address discrepancies by standardizing assay conditions (pH, temperature) and cross-validating with orthogonal techniques (e.g., electrophysiology).

Q. What computational strategies predict metabolic stability and potential toxicity?

- Methodological Answer : Apply in silico tools like SwissADME to predict CYP450-mediated metabolism and metabolites. Use molecular dynamics (MD) simulations to assess stability of the fluorophenyl moiety under physiological conditions. For toxicity, employ ProTox-II to estimate hepatotoxicity and mutagenicity. Experimentally validate with liver microsome assays and Ames tests .

Q. How do stereochemical variations influence pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Characterize using chiral HPLC or circular dichroism (CD). Test enantiomers in receptor-binding assays; for example, (S)-isomers of related propanones show higher affinity for dopamine receptors . Correlate findings with computational models of stereospecific binding pockets.

Q. What strategies mitigate crystallographic disorder in structural studies?

- Methodological Answer : Improve crystal quality via solvent vapor diffusion or annealing. For disordered fluorophenyl groups, apply anisotropic displacement parameter (ADP) refinement in SHELXL . Use PLATON to analyze voids and hydrogen-bonding networks. If disorder persists, supplement with PDF (pair distribution function) analysis for local structure insights .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis to identify variables (e.g., assay type, cell line variability). Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity. Replicate experiments under controlled conditions, and apply machine learning (e.g., random forest) to identify confounding factors. Cross-reference with structural analogs, such as 2-amino-1-(4-fluorophenyl)piperidin-1-one, to isolate substituent effects .

Q. What computational methods validate the compound’s electronic properties for material science applications?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis and cyclic voltammetry data. For photostability studies, simulate excited-state dynamics using time-dependent DFT (TD-DFT) .

Q. How can regulatory compliance be ensured for international research collaborations?

- Methodological Answer :

Consult the WHO’s International Drug Monitoring Guidelines and the 1971 Convention on Psychotropic Substances . Pre-screen the compound against databases like the EMA’s list of controlled substances. For export/import, obtain DEA licenses if structural analogs (e.g., 3-CMC) are regulated. Document synthesis and usage protocols for audit trails.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.